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Compound of Interest

Compound Name: Cefepime HCI

Cat. No.: B1256641

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical
properties of Cefepime Hydrochloride (Cefepime HCI), a fourth-generation cephalosporin
antibiotic. This document is intended to serve as a critical resource for researchers, scientists,
and drug development professionals engaged in formulation studies, analytical method
development, and stability testing. All quantitative data is summarized in structured tables for
ease of reference, and detailed experimental protocols for key characterization techniques are
provided.

Chemical and Physical Properties

Cefepime Hydrochloride is a white to pale yellow, crystalline powder. It is the hydrochloride salt
of Cefepime, a semi-synthetic, broad-spectrum cephalosporin antibiotic. The addition of the
hydrochloride salt enhances its aqueous solubility.[1]

Table 1: General Physicochemical Properties of Cefepime HCI
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Property Value Reference
1-[[(6R,7R)-7-[[(22)-2-(2-
amino-4-thiazolyl)-2-
(methoxyimino)acetyl]Jamino]-2
-carboxy-8-o0xo-5-thia-1-

Chemical Name azabicyclo[4.2.0]oct-2-en-3- [2]
yllmethyl]-1-methyl-
pyrrolidinium, monochloride,
monohydrochloride,
monohydrate

Molecular Formula C19H25N60s5S2 - HCI - H20 [2][3]

Molecular Weight 571.5 g/mol [2][4]5][6]

CAS Registry Number 123171-59-5 [2][3]
White to pale yellow crystalline

Appearance [71[81I9]
powder

) ) Decomposes at approximately
Melting Point [8][10]

150°C

UV/Vis Absorption Maxima

(Amax)

238, 264 nm

[2]

Solubility Profile

Cefepime HCI is highly soluble in water and methanol.[7] Its solubility in various organic

solvents has also been characterized.

Table 2: Solubility of Cefepime HCI in Various Solvents
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Solvent Solubility Reference
Water Freely soluble

Methanol Freely soluble

Dimethyl Sulfoxide (DMSO) ~0.2 mg/mL [2]
Dimethylformamide ~0.1 mg/mL [2]

PBS (pH 7.2) ~10 mg/mL [2]

Ethanol Slightly soluble [7]
1-Propanol Data available [7]
2-Propanol Data available [7]

Dissociation Constant (pKa)

The ionization behavior of Cefepime is complex due to the presence of multiple ionizable

functional groups. Potentiometric titration and UV spectrometry have been employed to

determine its dissociation constants. The titration curves suggest a triprotic acid profile with two

overlapping dissociation constants. These have been attributed to the carboxylic group at

position 4 of the A3-cephem nucleus, the aminothiazole group, and the amide group at position

7.12]

Table 3: lonizable Groups of Cefepime

Functional Group

pKa (approximate)

Carboxylic Acid ~2-3
Aminothiazole Group ~4-5
Amide Group >9

Note: The exact pKa values can vary depending on the experimental conditions (e.g.,

temperature, ionic strength).
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Stability Profile

The stability of Cefepime HCI is significantly influenced by pH, temperature, and light.

pH Stability: Cefepime HCI is most stable in the pH range of 4 to 6. Degradation increases in
more acidic and, particularly, in alkaline conditions.

Temperature Stability:

e At 5°C, Cefepime HCI solutions are stable for an extended period, with one study showing
stability for up to 5 days.

o At 25°C, significant degradation is observed between 4 and 24 hours.

e At 45°C, the drug is unstable, with more than 10% degradation occurring after approximately
4 hours.

Light Stability: Cefepime HCI is light-sensitive and should be protected from light.

Hygroscopicity

The tendency of a substance to take up atmospheric moisture is a critical parameter for solid
dosage form development. While specific dynamic vapor sorption (DVS) data for Cefepime
HCI is not readily available in the public domain, the United States Pharmacopeia (USP)
describes it as a non-hygroscopic crystalline powder. However, for comprehensive
characterization, DVS analysis is recommended.

Experimental Protocols
Shake-Flask Method for Solubility Determination

This method is widely used to determine the equilibrium solubility of a compound.
Methodology:

o Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, buffer of
specific pH, or organic solvent).
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Sample Preparation: Add an excess amount of Cefepime HCI powder to a clear glass vial or
flask containing a known volume of the solvent. The presence of undissolved solid is
essential to ensure saturation.

Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25°C or 37°C)
for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A
mechanical shaker or orbital incubator is recommended.

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
solution from the excess solid by centrifugation followed by filtration through a suitable
membrane filter (e.g., 0.45 pm).

Quantification: Analyze the concentration of Cefepime HCI in the clear filtrate using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

Calculation: The solubility is reported as the concentration of the analyte in the saturated
solution (e.g., in mg/mL).
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Workflow for Shake-Flask Solubility Determination
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Workflow for Shake-Flask Solubility Determination

Potentiometric Titration for pKa Determination
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This technique is used to determine the acid dissociation constants of a substance by
measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

¢ Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0,
and 10.0).

o Sample Preparation: Accurately weigh and dissolve a known amount of Cefepime HCI in a
suitable solvent (e.g., purified water with a co-solvent if necessary to ensure solubility
throughout the titration). The initial concentration should be precisely known.

 Titration Setup: Place the sample solution in a thermostatted vessel and immerse the
calibrated pH electrode and a titrant delivery tube.

« Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCI) or
a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in
small, precise increments.

o Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the
pH reading has stabilized.

o Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a
titration curve. The pKa values can be determined from the inflection points of this curve,
often by analyzing the first or second derivative of the curve.
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Workflow for Potentiometric pKa Determination
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Workflow for Potentiometric pKa Determination

Conclusion
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This technical guide provides a foundational understanding of the key physicochemical
properties of Cefepime Hydrochloride. The presented data and experimental protocols are
essential for guiding formulation development, ensuring product stability, and developing robust
analytical methods. For further in-depth analysis, it is recommended to perform specific
experimental studies under the conditions relevant to the intended research or product
development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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